molecular formula C6H10BrO2- B1238239 6-Bromohexanoate

6-Bromohexanoate

Cat. No. B1238239
M. Wt: 194.05 g/mol
InChI Key: NVRVNSHHLPQGCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07744853B2

Procedure details

To a 2 liter round bottom flask, charge with 99.7 g (0.511 mol) of 6-bromohexanoate (Aldrich Chemical Co., Milwaukee, Wis.) and 1 liter of methanol, was bubbled hydrogen chloride gas for 1-2 minutes. The mixture was stirred at 20-30° C. for 18 h and then concentrated via rotary evaporation. The residue was diluted with 500 mL of diethyl ether and washed with 150 mL of de-ionized water, 200 mL of saturated sodium bicarbonate, and then once again with 200 mL of de-ionized water. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated via rotary evaporation. The residue was distilled under vacuum to afford 99.6 g of the product (1) as a colorless oil (93%): b.p.=93-96° C. at 3 mm Hg: 1H NMR (d6-DMSO) d 3.57 (3H, 5), 3.51 (2H, t), 2.30 (2H, t), 1.78 (2H, pentet) and 1.62-1.28 (4H, m) ppm.
Quantity
99.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O-:9])=[O:8].[CH3:10]O>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
99.7 g
Type
reactant
Smiles
BrCCCCCC(=O)[O-]
Name
Quantity
1 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20-30° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled hydrogen chloride gas for 1-2 minutes
Duration
1.5 (± 0.5) min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
ADDITION
Type
ADDITION
Details
The residue was diluted with 500 mL of diethyl ether
WASH
Type
WASH
Details
washed with 150 mL of de-ionized water, 200 mL of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 99.6 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.